molecular formula C13H23NO7S B125821 Levalbuterol sulfate CAS No. 148563-16-0

Levalbuterol sulfate

Cat. No.: B125821
CAS No.: 148563-16-0
M. Wt: 337.39 g/mol
InChI Key: OVICLFZZVQVVFT-YDALLXLXSA-N
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Description

Levosalbutamol sulfate, also known as levalbuterol sulfate, is a short-acting β2 adrenergic receptor agonist. It is primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Levosalbutamol sulfate is known for its bronchodilator properties, which help in relaxing the smooth muscles in the bronchial tubes, thereby easing breathing difficulties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of levosalbutamol sulfate involves the resolution of racemic salbutamol. The racemic mixture is separated into its individual enantiomers using chiral chromatography or other resolution techniques. The ®-enantiomer, which is levosalbutamol, is then reacted with sulfuric acid to form the sulfate salt .

Industrial Production Methods: Industrial production of levosalbutamol sulfate typically involves large-scale chiral resolution processes. The racemic salbutamol is first synthesized through a series of chemical reactions involving the condensation of 4-hydroxybenzaldehyde with 2-(tert-butylamino)-1-phenylethanol. The resulting racemic mixture is then subjected to chiral resolution to isolate the ®-enantiomer, which is subsequently converted to its sulfate salt .

Chemical Reactions Analysis

Types of Reactions: Levosalbutamol sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Levosalbutamol sulfate has a wide range of applications in scientific research:

Mechanism of Action

Levosalbutamol sulfate exerts its effects by selectively binding to β2 adrenergic receptors on the smooth muscle cells in the airways. This binding activates adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The increase in cAMP activates protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular calcium concentrations. This leads to the relaxation of smooth muscle cells and bronchodilation .

Comparison with Similar Compounds

    Salbutamol: A racemic mixture containing both ®- and (S)-enantiomers.

    Terbutaline: Another β2 adrenergic receptor agonist used for similar indications.

    Formoterol: A long-acting β2 adrenergic receptor agonist.

Comparison:

Levosalbutamol sulfate stands out due to its enantiomeric purity and selective action on β2 adrenergic receptors, making it a valuable therapeutic agent in the management of respiratory conditions.

Properties

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.H2O4S/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVICLFZZVQVVFT-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164006
Record name Levalbuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148563-16-0
Record name Levalbuterol sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148563-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levalbuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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